4-bromo-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide
Overview
Description
4-bromo-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide is a useful research compound. Its molecular formula is C17H18BrNOS and its molecular weight is 364.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.02925 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Complexes
Research involves the synthesis and characterization of metal complexes derived from unsymmetrical binucleating ligands, showcasing the potential of bromo-substituted compounds in developing materials with specific electrochemical and magnetic properties. For instance, studies on phenoxo-bridged dicopper(II) complexes derived from ligands similar in structure to the compound have been conducted, revealing insights into their spectral, electrochemical, and magnetic behaviors (P. Amudha, M. Thirumavalavan, M. Kandaswamy, 1999).
Crystal Structure and Theoretical Studies
Crystal structure analysis and theoretical studies on benzamide derivatives provide a framework for understanding the molecular architecture and interactions of such compounds. For example, the structure and theoretical calculations of 2-bromo-N-(2,4-difluorobenzyl)benzamide offer insights into supramolecular packing and intermolecular interactions, which are crucial for designing molecules with desired properties (Efraín Polo et al., 2019).
Antipsychotic Agents
The synthesis and evaluation of bromo-substituted benzamides for their antidopaminergic properties highlight the potential therapeutic applications of these compounds. Studies on compounds like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide indicate their potency and selectivity, offering a comparative analysis with related compounds in their class (T. Högberg et al., 1990).
Synthesis of Molecularly Imprinted Polymers
N-(2-Arylethyl)-2-methylprop-2-enamides, similar in structural theme to the compound of interest, have been utilized as versatile reagents for the synthesis of molecularly imprinted polymers (MIPs). These polymers are tailored for high affinity towards specific biomolecules, demonstrating the broad applicability of such compounds in creating selective and sensitive materials for biochemical applications (Monika Sobiech, D. Maciejewska, Piotr Luliński, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a potential material for industrial applications, future research might focus on optimizing its synthesis and studying its properties .
Properties
IUPAC Name |
4-bromo-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNOS/c1-13-4-2-3-5-15(13)12-21-11-10-19-17(20)14-6-8-16(18)9-7-14/h2-9H,10-12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPQHMYGJCRWFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCCNC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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